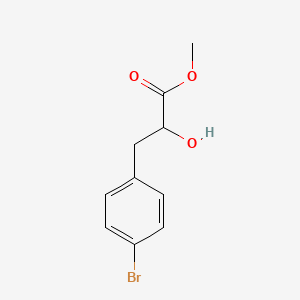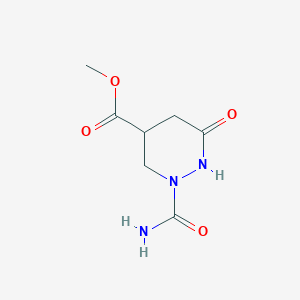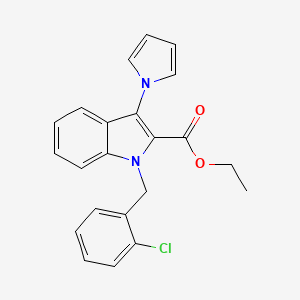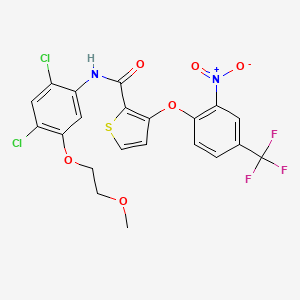![molecular formula C18H11Cl2F3N2O3 B3129490 Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate CAS No. 339100-03-7](/img/structure/B3129490.png)
Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate
説明
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of alkyl boronic esters. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. In this case, a radical approach is employed to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. The resulting compound serves as a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-quinolinecarboxylate consists of a quinoline core with chloro, trifluoromethyl, and ethyl substituents. The specific arrangement of atoms and functional groups determines its properties and reactivity .
Chemical Reactions Analysis
The compound’s chemical reactivity includes hydromethylation of alkenes via a radical approach. This transformation follows a formal anti-Markovnikov pattern, leading to the addition of a hydrogen atom to the alkene. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation step contributes to the formal total synthesis of δ-®-coniceine and indolizidine 209B .
科学的研究の応用
Synthesis and Derivatives Formation
- The compound is used in synthesizing various derivatives of quinolone-3-carboxylic acids, which have shown antibacterial activity. For instance, the synthesis of 2,4-disubstituted derivatives and their potential as antibacterial agents have been explored (Leysen et al., 1987).
Applications in Organic Chemistry
- In organic chemistry, it is involved in reactions like the Sandmeyer reaction, demonstrating its utility in complex chemical synthesis processes (Carabateas et al., 1984).
Photovoltaic Properties
- Studies have shown its application in photovoltaic properties, such as in the fabrication of organic-inorganic photodiode devices. This indicates its potential in the field of renewable energy and electronic device fabrication (Zeyada et al., 2016).
Anticancer Research
- Research indicates that derivatives of this compound exhibit moderate cytotoxic activity against various cancer cell lines, suggesting its potential in cancer research and therapy (Regal et al., 2020).
Crystal Structure Analysis
- It has been used in crystal structure analysis, providing insights into the structural properties of related quinoline derivatives, which is crucial in the development of new pharmaceuticals and materials (Bouzian et al., 2019).
特性
IUPAC Name |
ethyl 4-chloro-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2O3/c1-2-27-17(26)12-8-24-14-4-3-10(6-11(14)15(12)20)28-16-13(19)5-9(7-25-16)18(21,22)23/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQFPWMQWMEBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B3129437.png)
![3-[(4-methoxyphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3129441.png)
![3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129452.png)
![3-[(4-methoxybenzyl)oxy]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129455.png)

![ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate](/img/structure/B3129468.png)
![4-{5-[2-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3129483.png)

![2-{2-[(phenylsulfanyl)methyl]-1H-1,3-benzimidazol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129491.png)